molecular formula C20H27N2O5P B11689391 Diethyl [(4-nitrophenyl){[4-(propan-2-yl)phenyl]amino}methyl]phosphonate

Diethyl [(4-nitrophenyl){[4-(propan-2-yl)phenyl]amino}methyl]phosphonate

Cat. No.: B11689391
M. Wt: 406.4 g/mol
InChI Key: TUQRLCBTVICWRE-UHFFFAOYSA-N
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Description

Diethyl [(4-nitrophenyl){[4-(propan-2-yl)phenyl]amino}methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(4-nitrophenyl){[4-(propan-2-yl)phenyl]amino}methyl]phosphonate typically involves multi-step organic reactions. One common method includes the reaction of diethyl phosphite with a substituted benzylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(4-nitrophenyl){[4-(propan-2-yl)phenyl]amino}methyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid for nitration, halogens like bromine for halogenation.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

    Hydrolysis: Formation of the corresponding phosphonic acid.

Scientific Research Applications

Diethyl [(4-nitrophenyl){[4-(propan-2-yl)phenyl]amino}methyl]phosphonate has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Used in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: Potential use in the development of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Diethyl [(4-nitrophenyl){[4-(propan-2-yl)phenyl]amino}methyl]phosphonate involves its interaction with biological molecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The phosphonate group mimics the natural substrate of the enzyme, leading to competitive inhibition. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (4-nitrophenyl)phosphonate: Lacks the amino and isopropyl groups, making it less complex.

    Diethyl (4-aminophenyl)phosphonate: Contains an amino group instead of a nitro group.

    Diethyl (4-isopropylphenyl)phosphonate: Contains an isopropyl group but lacks the nitro and amino groups.

Uniqueness

Diethyl [(4-nitrophenyl){[4-(propan-2-yl)phenyl]amino}methyl]phosphonate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C20H27N2O5P

Molecular Weight

406.4 g/mol

IUPAC Name

N-[diethoxyphosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline

InChI

InChI=1S/C20H27N2O5P/c1-5-26-28(25,27-6-2)20(17-9-13-19(14-10-17)22(23)24)21-18-11-7-16(8-12-18)15(3)4/h7-15,20-21H,5-6H2,1-4H3

InChI Key

TUQRLCBTVICWRE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=C(C=C2)C(C)C)OCC

Origin of Product

United States

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